1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
The compound 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 3,4-dimethoxyphenyl carbamoylmethyl substituent at the 1-position and a trifluoroethyl group at the amide nitrogen. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., piperidine-4-carboxamides with varied substituents) have been explored as hepatitis C virus (HCV) inhibitors and kinase modulators .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4/c1-27-14-4-3-13(9-15(14)28-2)23-16(25)10-24-7-5-12(6-8-24)17(26)22-11-18(19,20)21/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQYHGXKQWDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure includes a piperidine core, a carbamoyl group, and a trifluoroethyl substituent, which are significant for its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. The presence of the trifluoroethyl group may enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activity Overview
Research into the biological activity of this compound has indicated various potential effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β. This mechanism could be linked to its modulation of the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses .
- Antimicrobial Effects : Some derivatives of similar structural frameworks have shown promising antimicrobial activity against various pathogens. The potential for this compound to exhibit similar effects warrants further investigation .
- Cytotoxicity : In vitro studies are necessary to assess the cytotoxicity of this compound against cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β release | |
| Antimicrobial | Potential activity against pathogens | |
| Cytotoxicity | Selective cytotoxicity in cancer cells |
Case Study: Anti-inflammatory Mechanism
In a recent study focusing on related compounds, it was found that the inhibition of the NLRP3 inflammasome significantly reduced IL-1β release in LPS/ATP-stimulated human macrophages. This suggests that similar mechanisms may be at play for this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine-4-carboxamide Derivatives
The following table compares the target compound with three structurally related piperidine-4-carboxamide derivatives from and :
Key Observations:
Substituent Effects on Lipophilicity: The trifluoroethyl group in the target compound likely enhances metabolic stability compared to the diethylamino-butyl group in the first analog, as CF3 groups resist oxidative degradation . The 3,4-dimethoxyphenyl carbamoyl moiety may improve binding to aromatic pocket-containing targets (e.g., HCV NS5A) compared to chlorophenoxy or naphthyl groups .
Synthetic Feasibility :
Comparison with Non-Piperidine Carboxamides
and describe dihydropyridine and furopyridine carboxamides (e.g., AZ331, AZ257). While these lack the piperidine core, they share functional groups relevant to the target compound:
- Aromatic Substituents : The 2-methoxyphenyl and 4-bromophenyl groups in highlight the role of halogenation and methoxy groups in modulating bioactivity, supporting the target’s 3,4-dimethoxyphenyl design .
Q & A
Q. What are the common synthetic routes for preparing 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions. For example, reacting piperidine-4-carboxylic acid derivatives with activated carbonyl reagents (e.g., carbodiimides) under inert conditions.
- Step 2: Introduction of the trifluoroethyl group via nucleophilic substitution or reductive amination.
- Step 3: Functionalization with the 3,4-dimethoxyphenylcarbamoylmethyl group using carbamoyl chloride derivatives in the presence of a base (e.g., triethylamine) .
Key Considerations: - Purification via column chromatography or recrystallization is critical to isolate intermediates and ensure >95% purity for biological testing .
Q. How is the compound characterized analytically to confirm its structure?
Methodological Answer: Standard analytical techniques include:
- NMR Spectroscopy: H and C NMR to verify substituent positions and integration ratios.
- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
- HPLC: For purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- In vitro enzyme inhibition assays: Target kinases or proteases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases).
- Cellular viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
- Binding affinity studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors .
Advanced Research Questions
Q. How can researchers resolve contradictory data in target engagement studies?
Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Strategies include:
- Orthogonal validation: Combine SPR with microscale thermophoresis (MST) to confirm binding constants.
- Proteome-wide profiling: Use chemical proteomics (e.g., affinity pulldown with SILAC labeling) to identify off-target interactions.
- Structural modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Solubility enhancement: Co-solvent systems (e.g., PEG-400/water) or formulation as a hydrochloride salt.
- Metabolic stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
- Plasma protein binding (PPB) assays: Use equilibrium dialysis to measure unbound fraction and adjust lipophilicity (clogP < 3) .
Q. How does structural modification influence its activity?
Methodological Answer: A SAR study comparing analogs reveals:
Q. What advanced techniques validate its mechanism of action (MoA)?
Methodological Answer:
- Cryo-EM or X-ray crystallography: Resolve compound-target complexes at atomic resolution.
- RNA-seq or proteomics: Profile transcriptional or proteomic changes in treated cells.
- In vivo efficacy models: Use xenograft mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect .
Q. How are computational methods applied to study this compound?
Methodological Answer:
- Quantum mechanical calculations (DFT): Predict electronic properties and reactive intermediates.
- Molecular dynamics (MD) simulations: Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).
- ADMET prediction tools (e.g., SwissADME): Estimate bioavailability, BBB penetration, and toxicity .
Q. What are the ethical and safety considerations for handling this compound?
Methodological Answer:
- Institutional Review Board (IRB) approval: Required for in vivo studies.
- Acute toxicity testing: Conduct OECD 423 assays in rodents to determine LD50.
- Environmental hazard assessment: Follow EPA guidelines for biodegradation and ecotoxicity .
Q. How can researchers address batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Stability studies: Accelerated degradation tests (40°C/75% RH) to identify sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
